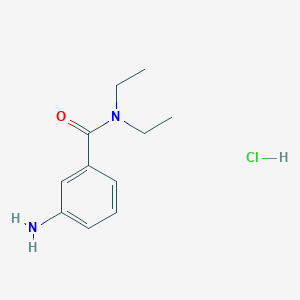
3-amino-N,N-diethylbenzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N,N-diethylbenzamide;hydrochloride, also known as DEAB, is a chemical compound used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes play a crucial role in the metabolism of alcohol and other toxic aldehydes in the body. The inhibition of ALDH activity by DEAB has been shown to have a variety of effects on cellular processes, making it a useful tool for investigating the role of ALDH in different biological contexts.
作用機序
3-amino-N,N-diethylbenzamide;hydrochloride works by binding to the active site of ALDH enzymes, preventing them from catalyzing the conversion of aldehydes to their corresponding acids. This inhibition can lead to the accumulation of toxic aldehydes in the cell, which can have a variety of downstream effects on cellular processes. The exact mechanisms by which 3-amino-N,N-diethylbenzamide;hydrochloride affects cellular processes are still being investigated, but it is thought to involve changes in gene expression, signaling pathways, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N,N-diethylbenzamide;hydrochloride are complex and depend on the specific cellular context in which it is used. In general, 3-amino-N,N-diethylbenzamide;hydrochloride has been shown to affect cellular proliferation, differentiation, and survival. It has also been shown to affect the metabolism of various aldehydes, including acetaldehyde and retinaldehyde. These effects can have downstream effects on a variety of cellular processes, including DNA damage repair, oxidative stress, and apoptosis.
実験室実験の利点と制限
One advantage of using 3-amino-N,N-diethylbenzamide;hydrochloride in lab experiments is its specificity for ALDH enzymes. This allows for the investigation of the specific role of ALDH in different cellular processes without affecting other enzymes or pathways. However, the effects of 3-amino-N,N-diethylbenzamide;hydrochloride can be complex and context-dependent, making it important to carefully design experiments to ensure that the observed effects are due to ALDH inhibition and not other factors. Additionally, the purity and yield of 3-amino-N,N-diethylbenzamide;hydrochloride can vary depending on the specific synthesis method used, which can affect the reproducibility of experiments.
将来の方向性
There are many potential future directions for research on 3-amino-N,N-diethylbenzamide;hydrochloride and its effects on cellular processes. One area of interest is the investigation of the role of ALDH inhibition in cancer therapy. 3-amino-N,N-diethylbenzamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy agents, suggesting that it may have potential as a therapeutic agent. Additionally, the effects of ALDH inhibition on stem cell differentiation and tissue regeneration are areas of active research. Finally, the development of more specific and potent ALDH inhibitors may allow for more precise investigation of the role of ALDH in different cellular contexts.
合成法
3-amino-N,N-diethylbenzamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 3-aminobenzamide with diethylamine and hydrochloric acid. Other methods involve the use of other amines or different acid sources. The purity and yield of 3-amino-N,N-diethylbenzamide;hydrochloride can vary depending on the specific synthesis method used.
科学的研究の応用
3-amino-N,N-diethylbenzamide;hydrochloride has been used in a variety of scientific research applications, including the investigation of the role of ALDH enzymes in cancer stem cells, drug resistance, and cellular differentiation. In particular, 3-amino-N,N-diethylbenzamide;hydrochloride has been used to study the role of ALDH in the maintenance of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. 3-amino-N,N-diethylbenzamide;hydrochloride has also been used to investigate the effects of ALDH inhibition on the differentiation of stem cells into different cell types.
特性
IUPAC Name |
3-amino-N,N-diethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9;/h5-8H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSUBOCVNYGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)

![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)

![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)
![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)